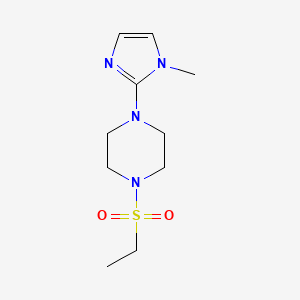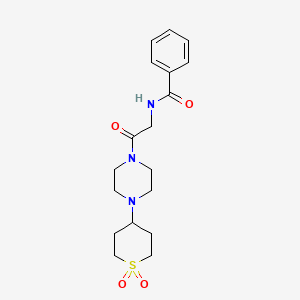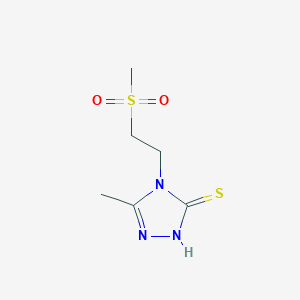
N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzenesulfonamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. CP-690,550 is a potent inhibitor of Janus kinase 3 (JAK3), a tyrosine kinase that plays a crucial role in the immune system.
Wissenschaftliche Forschungsanwendungen
Kinetic and Structural Studies
- N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzenesulfonamide and similar compounds have been studied for their kinetic properties and structural interactions. For example, a study on the decomposition of N-hydroxybenzenesulfonamide in alkaline solution provided insights into the kinetic aspects of similar compounds (Bonner & Ko, 1992).
Anticancer Research
- Sulfonamide compounds, including derivatives of N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzenesulfonamide, have been investigated for their potential as anticancer agents. For instance, a study identified certain sulfonamides as cell cycle inhibitors in cancer cell lines, leading to their advancement into clinical trials (Owa et al., 2002). Another study demonstrated the anticancer effects of new dibenzenesulfonamides by inducing apoptosis and autophagy pathways in tumor cell lines (Gul et al., 2018).
Synthesis and Chemical Reactions
- Research on N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzenesulfonamide has also focused on its synthesis and participation in various chemical reactions. A study on the difluoroaminosulfonylation of styrenes with N,N-difluorobenzenesulfonamide highlighted novel reaction processes (Zhang & Yang, 2021). Similarly, research on the Lewis acid-catalyzed reactions of N-(4-hydroxy-4,4-diarylbut-2-ynyl)-4-methyl-N-prop-2-ynylbenzenesulfonamides revealed new pathways for synthesizing polycyclic compounds (Yao & Shi, 2009).
Carbonic Anhydrase Inhibition
- The inhibition of carbonic anhydrase enzymes by benzenesulfonamide derivatives has been a significant area of study, relevant to various therapeutic applications. Research has shown that these compounds can act as inhibitors of different isoforms of carbonic anhydrase, which is crucial in understanding their potential therapeutic uses (Pala et al., 2014).
Eigenschaften
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO3S/c13-10-4-3-9(7-11(10)14)19(17,18)15-6-5-12(16)8-1-2-8/h3-4,7-8,12,15-16H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSJIZBWGZEYHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNS(=O)(=O)C2=CC(=C(C=C2)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-Benzothiophen-3-yl)methyl]-4-(3,6-dichloropyridine-2-carbonyl)piperazine](/img/structure/B2363348.png)



![7-ethoxy-2-phenyl-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2363359.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2363360.png)
![7-[1,1'-Biphenyl]-4-yl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2363362.png)
![N-benzyl-2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2363363.png)



![5-(7-Oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B2363367.png)
![2-(4-benzylpiperazin-1-yl)-7-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2363368.png)
